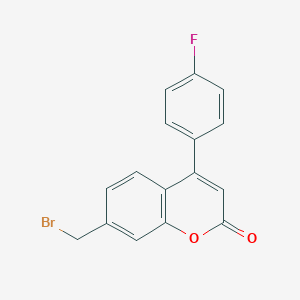
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and as a tool for studying biological systems.
Wirkmechanismus
The mechanism of action of 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemische Und Physiologische Effekte
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. In addition, it has been shown to have antimicrobial activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one in lab experiments is its potential as a tool for studying biological systems. It has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one. One of the main directions is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the study of the mechanism of action of this compound, which can lead to the development of more effective drugs. In addition, the study of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.
Wissenschaftliche Forschungsanwendungen
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one has been extensively studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
179113-49-6 |
|---|---|
Produktname |
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one |
Molekularformel |
C16H10BrFO2 |
Molekulargewicht |
333.15 g/mol |
IUPAC-Name |
7-(bromomethyl)-4-(4-fluorophenyl)chromen-2-one |
InChI |
InChI=1S/C16H10BrFO2/c17-9-10-1-6-13-14(8-16(19)20-15(13)7-10)11-2-4-12(18)5-3-11/h1-8H,9H2 |
InChI-Schlüssel |
VREYDEFTMJMWKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)CBr)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)CBr)F |
Synonyme |
7-(broMoMethyl)-4-(4-fluorophenyl)-2H-chroMen-2-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


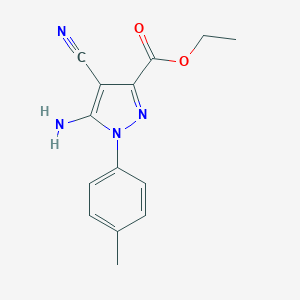
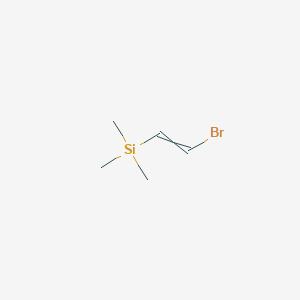
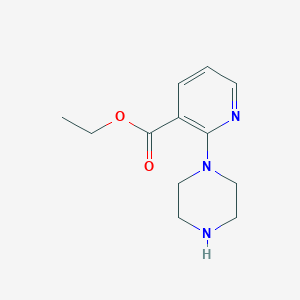
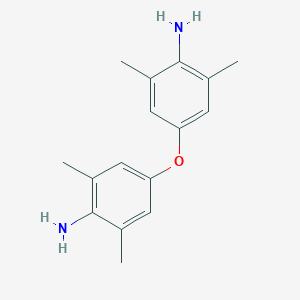

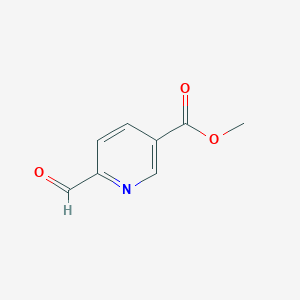
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
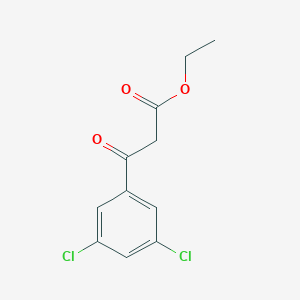
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

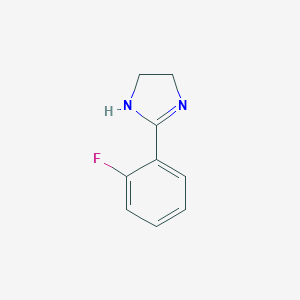
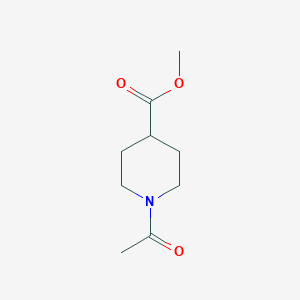
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)
